molecular formula C12H14N4O3 B11114002 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

Cat. No.: B11114002
M. Wt: 262.26 g/mol
InChI Key: DGUNKLPCSHFQAF-UHFFFAOYSA-N
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Description

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from benzoxadiazole, a heterocyclic aromatic compound, and morpholine, a six-membered ring containing both nitrogen and oxygen atoms. The combination of these two moieties imparts unique chemical and physical properties to this compound, making it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide typically involves the reaction of 7-amino-2,1,3-benzoxadiazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or benzoxadiazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxadiazole or morpholine derivatives.

Scientific Research Applications

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, its fluorescent properties make it useful for imaging and tracking biological molecules in cells and tissues.

Comparison with Similar Compounds

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide can be compared with other similar compounds, such as:

    7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine: Similar structure but with an amine group instead of an acetamide group.

    N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide: Similar structure but with different substitution patterns on the benzoxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C12H14N4O3/c1-8(17)13-9-2-3-10(12-11(9)14-19-15-12)16-4-6-18-7-5-16/h2-3H,4-7H2,1H3,(H,13,17)

InChI Key

DGUNKLPCSHFQAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3

Origin of Product

United States

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